molecular formula C11H13IO B12092924 4-Cyclobutoxy-1-iodo-2-methylbenzene

4-Cyclobutoxy-1-iodo-2-methylbenzene

Cat. No.: B12092924
M. Wt: 288.12 g/mol
InChI Key: ZFPDHXGULBOQAC-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-1-iodo-2-methylbenzene is an aromatic compound characterized by a benzene ring substituted with a cyclobutoxy group at the 4-position, an iodine atom at the 1-position, and a methyl group at the 2-position. Its molecular formula is C₁₁H₁₃IO, with a molecular weight of 288.13 g/mol . Key identifiers include:

  • CAS Registry Number: 1866430-56-9
  • MDL Number: MFCD32649095
  • Catalog Number: 213753

This compound is part of a family of iodinated aromatic ethers with applications in organic synthesis, particularly as intermediates in cross-coupling reactions. Its structural uniqueness lies in the cyclobutoxy substituent, which introduces steric and electronic effects distinct from smaller or larger cyclic ether analogs.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

4-cyclobutyloxy-1-iodo-2-methylbenzene

InChI

InChI=1S/C11H13IO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3

InChI Key

ZFPDHXGULBOQAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCC2)I

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common synthetic route involves electrophilic aromatic substitution of iodobenzene with cyclobutanol in the presence of Lewis acid catalysts (such as AlCl or FeCl).

    Reaction Conditions: The reaction typically occurs at elevated temperatures (around 80 °C) in an organic solvent (e.g., dichloromethane or toluene).

    Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for research purposes.

  • Chemical Reactions Analysis

      Reactivity: As an aryl iodide, 4-cyclobutoxy-1-iodo-2-methylbenzene is susceptible to electrophilic aromatic substitution reactions.

      Common Reagents and Conditions: Reactions include halogenation, nitration, and Friedel-Crafts acylation. Reagents like bromine, nitric acid, and acyl chlorides are used.

      Major Products: The major products depend on the specific reaction. For example, bromination yields 4-bromocyclobutoxy-1-iodo-2-methylbenzene.

  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Activity
    Research indicates that compounds similar to 4-Cyclobutoxy-1-iodo-2-methylbenzene may exhibit significant anticancer properties. For instance, the synthesis of various halogenated aromatic compounds has been linked to enhanced activity against human cancer cell lines. The introduction of iodine into organic molecules often increases their reactivity and potential as therapeutic agents .

    Mechanism of Action
    The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cell signaling pathways. Specifically, its potential as a Janus kinase (JAK) inhibitor is notable, as JAKs play a crucial role in the signaling pathways of many cytokines involved in inflammation and immune responses. This inhibition could be beneficial for treating autoimmune diseases and certain cancers .

    Biological Evaluations

    In Vitro Studies
    In vitro studies have shown that compounds similar to 4-Cyclobutoxy-1-iodo-2-methylbenzene can inhibit tumor growth in various cancer cell lines. For example, modifications to the structure can enhance cytotoxicity against breast and colon cancer cells .

    Case Study: JAK Inhibition
    A study focusing on JAK inhibitors demonstrated that compounds with similar structures could effectively downregulate JAK activity, leading to reduced inflammation and tumor growth in preclinical models. The mechanism involves blocking the phosphorylation of STAT proteins, which are critical for cell proliferation and survival in cancer cells .

    Mechanism of Action

      Aromatic Substitution Mechanism: The electrophilic aromatic substitution proceeds via a two-step mechanism. First, the electrophile forms a sigma bond with the benzene ring, creating a benzenonium intermediate. Second, a proton is removed, yielding the substituted product.

      Molecular Targets and Pathways: Further research is needed to explore specific targets and pathways influenced by this compound.

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    The following compounds share the molecular formula C₁₁H₁₃IO (MW 288.13 g/mol) but differ in substituent positions or cyclic ether groups. A comparative analysis is provided below:

    Table 1: Structural and Identifier Comparison

    Compound Name Substituent Group Substituent Position Iodine Position Methyl Position CAS Number Catalog Number
    4-Cyclobutoxy-1-iodo-2-methylbenzene Cyclobutoxy 4 1 2 1866430-56-9 213753
    4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene Cyclopropylmethoxy 4 1 2 1369920-77-3 213757
    1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene Cyclopropylmethoxy 1 2 4 1369904-62-0 231891
    4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene Cyclopropylmethoxy 4 2 1 1369942-14-2 234853

    Key Differences and Implications

    Substituent Group Variations
    • Cyclobutoxy vs. Cyclopropylmethoxy: The cyclobutoxy group in the target compound introduces a 4-membered ring, leading to greater steric bulk compared to the smaller 3-membered cyclopropylmethoxy group in analogs. This may reduce reactivity in sterically demanding reactions (e.g., Suzuki-Miyaura couplings) .
    Positional Isomerism
    • Iodine and Methyl Positioning :
      • In 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene (Catalog 231891), the iodine at position 2 and methyl at position 4 create a meta-substitution pattern , altering electronic distribution on the aromatic ring compared to the ortho-methyl arrangement in the target compound.
      • The 4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene (Catalog 234853) features iodine at position 2 and methyl at position 1, which may influence regioselectivity in electrophilic aromatic substitution.

    Biological Activity

    4-Cyclobutoxy-1-iodo-2-methylbenzene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, drawing on various studies and findings to provide a comprehensive overview.

    Chemical Structure and Properties

    4-Cyclobutoxy-1-iodo-2-methylbenzene is characterized by the following structural features:

    • Cyclobutoxy Group : This moiety contributes to the compound's unique chemical reactivity and biological properties.
    • Iodo Substitution : The presence of iodine enhances the compound's electrophilicity, making it a candidate for various biological interactions.

    Antimicrobial Activity

    Recent studies have indicated that 4-Cyclobutoxy-1-iodo-2-methylbenzene exhibits significant antimicrobial properties. For instance, research has demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

    Table 1: Antimicrobial Efficacy of 4-Cyclobutoxy-1-iodo-2-methylbenzene

    Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
    Staphylococcus aureus32 µg/mLMembrane disruption
    Escherichia coli64 µg/mLMembrane disruption
    Pseudomonas aeruginosa128 µg/mLMembrane disruption

    Anticancer Properties

    The compound has also been investigated for its anticancer potential. In vitro studies have shown that 4-Cyclobutoxy-1-iodo-2-methylbenzene can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through activation of caspase pathways.

    Case Study: In Vitro Effects on Cancer Cell Lines

    A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with 4-Cyclobutoxy-1-iodo-2-methylbenzene resulted in:

    • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 50 µg/mL after 48 hours.
    • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death.

    Research Findings

    In addition to its antimicrobial and anticancer properties, further research has explored other potential biological activities:

    • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
    • Antioxidant Activity : The ability to scavenge free radicals has been noted, indicating potential applications in oxidative stress-related conditions.

    Table 2: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AntimicrobialEffective against multiple bacteria
    AnticancerInhibits proliferation in cancer cells
    Anti-inflammatoryReduces inflammation markers
    AntioxidantScavenges free radicals

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